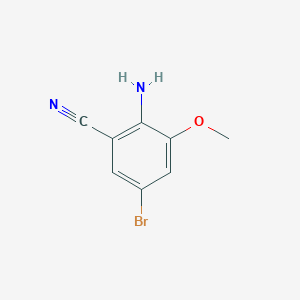

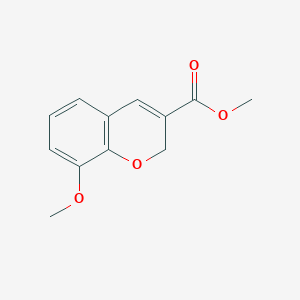

![molecular formula C12H21NO2 B3109879 tert-Butyl spiro[2.4]heptan-1-ylcarbamate CAS No. 1774896-53-5](/img/structure/B3109879.png)

tert-Butyl spiro[2.4]heptan-1-ylcarbamate

Vue d'ensemble

Description

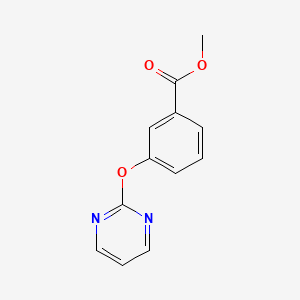

“tert-Butyl spiro[2.4]heptan-1-ylcarbamate” is a chemical compound with the molecular formula C12H21NO2 . It is also known as “tert-Butyl N-spiro[2.4]heptan-1-yl carbamate” or "Carbamic acid, N-spiro[2.4]hept-1-yl-, 1,1-dimethylethyl ester" .

Molecular Structure Analysis

The molecular weight of “tert-Butyl spiro[2.4]heptan-1-ylcarbamate” is 211.3 . The exact structure of the molecule is not provided in the search results.Applications De Recherche Scientifique

Environmental and Chemical Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants, including compounds similar to tert-Butyl spiro[2.4]heptan-1-ylcarbamate, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These studies reveal their widespread presence in environmental matrices and potential health risks, highlighting the need for novel compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

Spirocyclic Derivatives as Antioxidants : The review on spirocyclic derivatives, including tert-Butyl spiro compounds, underscores their significant antioxidant activities across various biological and chemical systems. These activities are crucial in combating oxidative stress-related diseases, pointing towards their therapeutic potential and application in medicinal chemistry (Acosta-Quiroga et al., 2021).

Pharmaceutical and Biomedical Applications

Spirocyclic Scaffolds in Drug Discovery : The application of spirocyclic scaffolds, akin to tert-Butyl spiro[2.4]heptan-1-ylcarbamate, in drug discovery is highlighted for their structural novelty and three-dimensionality. These attributes make spiro compounds desirable in designing drugs with enhanced efficacy and specificity (Zheng, Tice, & Singh, 2014).

Advances in Spiropyrans/Spirooxazines : The exploration of spiropyrans and spirooxazines for applications based on Fluorescence Resonance Energy Transfer (FRET) with fluorescent materials is an area of significant interest. These applications include sensing, probing, and various optical elements, demonstrating the versatility of spiro compounds in technological and biomedical fields (Xia, Xie, & Zou, 2017).

Environmental Remediation

- Three-phase Partitioning for Bioseparation : The review on three-phase partitioning emphasizes its application in separating and purifying bioactive molecules from natural sources. This nonchromatographic technology, employing systems that might include tert-Butyl spiro compounds, showcases an efficient, economical, and scalable approach for environmental and pharmaceutical separations (Yan et al., 2018).

Solar Energy

- Polymer Membranes for Fuel Additive Purification : The study on the application of polymer membranes for the purification of methyl tert-butyl ether (MTBE), a fuel additive, through pervaporation reflects the broader utility of spiro compounds in enhancing fuel performance and environmental sustainability (Pulyalina et al., 2020).

Safety and Hazards

The safety and hazards associated with “tert-Butyl spiro[2.4]heptan-1-ylcarbamate” are extensive. It is recommended to handle this compound under inert gas and protect it from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . It is also advised to use personal protective equipment as required .

Propriétés

IUPAC Name |

tert-butyl N-spiro[2.4]heptan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)13-9-8-12(9)6-4-5-7-12/h9H,4-8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWUZYAVGRDITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC12CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl spiro[2.4]heptan-1-ylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

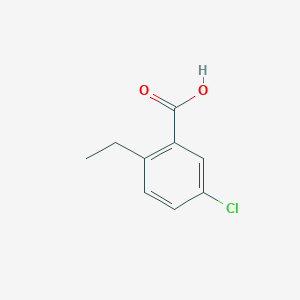

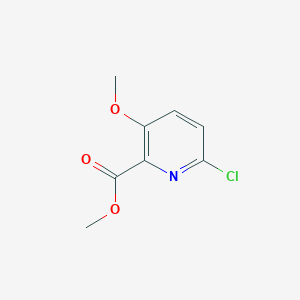

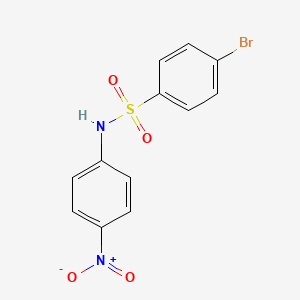

![17-Acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3109834.png)

![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-methoxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B3109846.png)